molecular formula C9H19N3O B13816133 2-Methyl-2-(4-methylpiperazin-1-YL)propanamide CAS No. 21404-86-4

2-Methyl-2-(4-methylpiperazin-1-YL)propanamide

Cat. No.: B13816133
CAS No.: 21404-86-4
M. Wt: 185.27 g/mol
InChI Key: UZMIOUVCIDCMQG-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpiperazin-1-yl)propanamide is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propanamide typically involves the reaction of 2-methylpropanoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Methyl-2-(4-methylpiperazin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile: Similar structure but with a nitrile group instead of an amide.

    2-Methyl-2-(4-methylpiperazin-1-yl)propan-2-amine: Contains an amine group instead of an amide.

Uniqueness

2-Methyl-2-(4-methylpiperazin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where both the piperazine ring and the amide group are required for activity.

Properties

CAS No.

21404-86-4

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-methyl-2-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C9H19N3O/c1-9(2,8(10)13)12-6-4-11(3)5-7-12/h4-7H2,1-3H3,(H2,10,13)

InChI Key

UZMIOUVCIDCMQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)N1CCN(CC1)C

Origin of Product

United States

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